molecular formula C8H4FNO3 B6146120 5-fluoro-2,1-benzoxazole-3-carboxylic acid CAS No. 1521006-67-6

5-fluoro-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B6146120
CAS No.: 1521006-67-6
M. Wt: 181.12 g/mol
InChI Key: BXHFIVFIUDOTPE-UHFFFAOYSA-N
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Description

5-Fluoro-2,1-benzoxazole-3-carboxylic acid is a chemical compound with the CAS Registry Number 1521006-67-6 . It has a molecular formula of C8H4FNO3 and a molecular weight of 181.12 g/mol . The compound's structure is defined by the SMILES string O=C(C1=C(C=C(F)C=C2)C2=NO1)O and the InChIKey BXHFIVFIUDOTPE-UHFFFAOYSA-N . As a benzoazole derivative, this heterocyclic scaffold is of significant interest in various research fields, particularly in medicinal chemistry and drug discovery. Such compounds are frequently explored as key building blocks in the synthesis of more complex molecules . They often serve as precursors for the development of potential pharmaceutical agents. The specific research applications and mechanism of action for this compound are areas for ongoing scientific investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1521006-67-6

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

5-fluoro-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12)

InChI Key

BXHFIVFIUDOTPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1F)C(=O)O

Purity

95

Origin of Product

United States

Mechanistic Organic Chemistry of 5 Fluoro 2,1 Benzoxazole 3 Carboxylic Acid and Its Chemical Transformations

Detailed Reaction Pathways for Benzoxazole (B165842) Formation and Cyclization

The synthesis of the benzoxazole core is a fundamental process in organic chemistry, with various methods developed to achieve this heterocyclic framework. A common and traditional approach involves the condensation of a 2-aminophenol (B121084) with a carbonyl compound, such as an aldehyde or a carboxylic acid derivative, under diverse reaction conditions. rsc.org

One general mechanism for benzoxazole synthesis begins with the reaction between a 2-aminophenol and an aldehyde. rsc.org This process can be catalyzed by a range of catalysts, including metal catalysts, ionic liquids, and even green catalysts like fluorophosphoric acid. rsc.org For instance, the use of fluorophosphoric acid in ethanol (B145695) at room temperature provides an efficient pathway for the synthesis of benzoxazole derivatives. rsc.org

Another significant pathway involves the use of tertiary amides and 2-aminophenols in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine. nih.gov This cascade reaction includes the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition, intramolecular cyclization, and finally, elimination to form the 2-substituted benzoxazole. nih.gov A proposed mechanism suggests the initial formation of an amidinium salt intermediate, which is then attacked by the amino group of the 2-aminophenol. Subsequent intramolecular cyclization and elimination yield the final benzoxazole product. nih.gov

Furthermore, hypervalent iodine(III) reagents can facilitate benzoxazole formation from imines derived from 2-aminophenols. One plausible pathway involves the equilibrium formation of a cyclic hemiaminal from the imine, which then reacts with the iodine(III) species. researchgate.net This is followed by reductive elimination to form the benzoxazole ring. researchgate.net Theoretical and experimental studies support this pathway as a viable mechanism. researchgate.net

The following table summarizes various catalytic systems used for benzoxazole synthesis:

Catalytic Systems for Benzoxazole Synthesis
Catalyst/Reagent Substrates Conditions Key Features
Fluorophosphoric acid 2-aminophenol, aldehyde Ethanol, room temperature Inexpensive, stable catalyst, ambient conditions. rsc.org
Triflic anhydride (Tf₂O), 2-Fluoropyridine Tertiary amide, 2-aminophenol Dichloromethane, room temperature Mild, effective, cascade reaction. nih.gov
Hypervalent iodine(III) reagent Imine from 2-aminophenol Hexafluoroisopropanol (HFIP), room temperature Plausible mechanism involves a cyclic hemiaminal intermediate. researchgate.net
KF-Al₂O₃ 2-aminophenol, acid derivative Acetonitrile, room temperature Heterogeneous base catalyst, high yield, simple operation. rsc.org
Palladium complexes 2-aminophenol, aldehyde Varies Metal-catalyzed oxidative coupling. rsc.org

Reactivity Profile of the 5-fluoro-2,1-benzoxazole-3-carboxylic acid Ring System

The reactivity of the this compound ring system is dictated by the interplay of the benzoxazole core, the electron-withdrawing fluorine substituent, and the carboxylic acid functionality.

The benzoxazole ring is an electron-deficient aromatic system. This inherent electronic nature generally makes it more susceptible to nucleophilic attack rather than electrophilic substitution. Strategies to enhance its reactivity towards nucleophiles often involve the introduction of electron-withdrawing groups, which further reduce the electron density of the arene. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a key reaction type for benzoxazoles. nih.gov The presence of electron-withdrawing groups ortho or para to a leaving group significantly activates the ring for substitution. nih.gov In the case of this compound, the fluorine atom and the carboxylic acid group influence the positions of nucleophilic attack. Recent studies have also highlighted that many SNAr reactions may proceed through a concerted mechanism rather than the classical two-step process involving a Meisenheimer intermediate. nih.gov

While less common, electrophilic substitution on the benzoxazole ring can occur, though it typically requires forcing conditions or highly activated electrophiles. The directing effects of the existing substituents play a crucial role in determining the position of substitution.

The carboxylic acid group at the 3-position of the benzoxazole ring is a versatile functional handle for further chemical modifications. Standard transformations of carboxylic acids can be applied to this compound, including:

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions or by using coupling reagents. This is a common strategy to modify the molecule's properties.

Amidation: Reaction with an amine, often in the presence of a coupling agent, yields the corresponding amide. This transformation is widely used in medicinal chemistry to introduce diverse substituents and explore structure-activity relationships. nih.gov

Decarboxylation: While generally requiring harsh conditions, decarboxylation of the carboxylic acid can occur, leading to the formation of 5-fluorobenzoxazole. This reaction is less common but can be a potential pathway under specific thermal or catalytic conditions.

It has been observed in some studies that the presence of a carboxylic acid group on the benzene (B151609) ring of a benzoxazole precursor can inhibit cyclization reactions under certain conditions. researchgate.net However, once the benzoxazole ring is formed, the carboxylic acid functionality provides a key site for derivatization.

The fluorine atom at the 5-position has a profound influence on the electronic properties and reactivity of the benzoxazole ring system. Fluorine is a highly electronegative atom, and its presence significantly alters the electron density distribution through a combination of inductive and resonance effects.

The strong electron-withdrawing inductive effect of fluorine deactivates the benzene ring towards electrophilic attack and activates it for nucleophilic substitution. This effect can also lower the pKa of the carboxylic acid, making it more acidic. researchgate.net The introduction of fluorine can enhance the biological activity of molecules by improving properties such as metabolic stability and binding affinity to target enzymes. nih.govresearchgate.net The small size of the fluorine atom allows it to act as a hydrogen bond acceptor, which can be crucial for molecular interactions. nih.govresearchgate.net

In terms of reaction directivity for electrophilic substitution, the fluorine atom is an ortho-, para-director, although its deactivating nature makes such reactions challenging. For nucleophilic substitution, the fluorine atom, along with the rest of the benzoxazole system, helps to stabilize the negative charge in the transition state or intermediate.

Intramolecular Rearrangements and Ring-Opening/Ring-Closing Processes

Benzoxazole derivatives can undergo intramolecular rearrangements and ring-opening/ring-closing processes under specific conditions. For instance, some synthetic routes to benzoxazoles may involve rearrangements of intermediates. ijpbs.com Ring-opening of the benzoxazole core can occur under harsh acidic or basic conditions, leading to the formation of a 2-aminophenol derivative.

A notable process is the intramolecular oxidative deselenization of acylselenoureas, which provides a pathway to benzoxazoles. nih.gov This reaction proceeds through a pH-dependent mechanism involving ring closure via an intramolecular nucleophilic attack of a phenoxide ion. nih.gov

The presence of a carboxylic acid group can influence these processes. For example, the carboxylate anion formed under basic conditions might participate in or direct intramolecular reactions. The stability of the benzoxazole ring in this compound is a critical factor in its utility as a scaffold in various applications.

Organometallic-Catalyzed Cross-Coupling and Functionalization Reactions

Organometallic-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds like benzoxazoles. cem.comnih.gov These reactions, often catalyzed by palladium, copper, or other transition metals, allow for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Common cross-coupling reactions applicable to benzoxazole derivatives include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl or vinyl groups. nih.govyoutube.com

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. cem.comyoutube.com

Stille Coupling: This reaction utilizes an organotin reagent and is also catalyzed by palladium. cem.comyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. youtube.com

For this compound, cross-coupling reactions could be employed to functionalize the benzoxazole core, provided a suitable leaving group (e.g., a halogen) is present on the ring. Alternatively, the carboxylic acid itself can be used in decarboxylative coupling reactions, although this is a more modern and less common approach. nih.gov The palladium-catalyzed functionalization of C-H bonds is also an increasingly attractive alternative to traditional cross-coupling reactions for arylating heteroaromatics. researchgate.net

The following table provides an overview of common organometallic cross-coupling reactions:

Common Organometallic Cross-Coupling Reactions
Reaction Name Catalyst Nucleophile Electrophile Bond Formed
Suzuki-Miyaura Palladium Organoboron Organic Halide/Triflate C-C
Heck Palladium Alkene Unsaturated Halide C-C
Stille Palladium Organotin Organic Halide/Triflate C-C
Negishi Palladium/Nickel Organozinc Organic Halide/Triflate C-C
Buchwald-Hartwig Palladium Amine/Alcohol Organic Halide/Triflate C-N / C-O

Computational and Theoretical Investigations of 5 Fluoro 2,1 Benzoxazole 3 Carboxylic Acid

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to determine the properties of molecules like 5-fluoro-2,1-benzoxazole-3-carboxylic acid with high accuracy.

The initial step in computational analysis involves the geometric optimization of the molecule to find its most stable three-dimensional structure. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Conformational analysis is particularly important for the carboxylic acid group, which can rotate relative to the benzoxazole (B165842) ring. DFT calculations can predict the most stable conformer, which is often a planar structure due to the stabilizing effects of conjugation. In similar heterocyclic carboxylic acids, such as chromone-3-carboxylic acid, DFT calculations have been used to determine the optimized geometric parameters, which show good agreement with experimental XRD data. nih.gov For instance, the planarity of the fused ring system is a key feature, and the orientation of the carboxylic acid group is influenced by potential intramolecular hydrogen bonding.

Below is a representative table of calculated geometric parameters for a molecule with a similar heterocyclic core, illustrating the type of data obtained from DFT calculations.

ParameterBond Length (Å) / Bond Angle (°)
C-C (aromatic)1.38 - 1.42
C-N1.35
N-O1.40
C=O1.21
C-O (acid)1.35
O-H0.97
C-C-N120.5
C-N-O108.2
O-C-C125.1

Note: This table is illustrative and based on typical values for similar heterocyclic structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgresearchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich benzoxazole ring system, while the LUMO would likely be localized on the carboxylic acid group and the N-O bond of the isoxazole (B147169) ring. The fluorine atom, being highly electronegative, would influence the electron distribution and the energies of these orbitals. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution.

A representative table of FMO analysis for a related benzoxazole derivative is shown below.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.3
HOMO-LUMO Gap (ΔE)4.2

Note: This table is illustrative. The actual values are dependent on the specific molecule and the level of theory used in the calculation.

The spatial distribution plots would show the lobes of the HOMO and LUMO, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Understanding the distribution of electronic charge within a molecule is crucial for predicting its electrostatic interactions and reactive sites. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov

In this compound, the oxygen atoms of the carboxylic acid group and the fluorine atom are expected to carry significant negative charges due to their high electronegativity. The carbon atom of the carboxyl group and the hydrogen atom of the hydroxyl group would exhibit positive charges. The nitrogen and oxygen atoms in the benzoxazole ring also influence the charge distribution. NBO analysis further provides insights into charge transfer interactions between occupied and unoccupied orbitals, quantifying the extent of electron delocalization and intramolecular interactions.

A hypothetical table of Mulliken charges for key atoms in the structure is presented below.

AtomMulliken Charge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.60
H (hydroxyl)+0.45
F-0.30
N-0.25
C (carboxyl)+0.70

Note: These values are hypothetical and serve as an illustration of the output of a charge distribution analysis.

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general measure of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

Local reactivity descriptors, such as the Fukui function, pinpoint specific reactive sites within the molecule. wikipedia.orgacs.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons changes. faccts.descm.com There are three types of Fukui functions:

f⁺(r): For nucleophilic attack (electron acceptance), indicating sites prone to reaction with nucleophiles.

f⁻(r): For electrophilic attack (electron donation), indicating sites prone to reaction with electrophiles.

f⁰(r): For radical attack.

For this compound, the Fukui functions would likely highlight the carboxylic acid group and the C3 position as susceptible to certain types of reactions.

A representative table of global reactivity descriptors is provided below.

DescriptorValue (eV)
Chemical Hardness (η)2.1
Electronegativity (χ)4.4
Electrophilicity Index (ω)4.6

Note: These values are derived from the illustrative FMO energies in the previous section.

DFT calculations can be used to model the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and transition states. This is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, the synthesis of the 2,1-benzoxazole ring system can be computationally modeled to elucidate the step-by-step mechanism. rsc.org

By mapping the potential energy surface, researchers can identify the lowest energy pathway for a reaction. The structure and energy of the transition state, which is the highest energy point along the reaction coordinate, are of particular interest as they determine the activation energy and, consequently, the reaction rate. For reactions involving this compound, such as esterification or amidation of the carboxylic acid group, computational modeling can predict the most favorable conditions and reagents.

Solvent Effects and Intermolecular Interactions Modeling

The chemical behavior of this compound in different environments is significantly influenced by its interactions with solvent molecules. Computational chemistry offers powerful tools to model these complex interactions.

To account for the bulk solvent effects on the molecular system, the Polarizable Continuum Model (PCM) is a commonly applied and effective method. In this model, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. This approach allows for the calculation of the solute's properties in a solution by considering the electrostatic interactions between the solute and the solvent.

For a molecule like this compound, with its polar carboxylic acid group and the benzoxazole ring, the use of PCM is crucial for accurately predicting its conformational stability, electronic properties, and spectroscopic characteristics in various solvents. The choice of solvent in the PCM model would significantly alter the calculated properties due to differences in dielectric constants. For instance, modeling in a polar protic solvent like water or methanol (B129727) versus a non-polar solvent like 1,4-dioxane (B91453) would lead to different predictions of molecular behavior. mdpi.com

While continuum models are efficient for bulk solvent effects, a more detailed understanding of specific interactions can be achieved by including explicit solvent molecules in the computational model. For this compound, the most significant of these interactions is hydrogen bonding.

The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). nih.gov In the presence of protic solvents like water or methanol, strong hydrogen bonds would form between the carboxylic acid group and the solvent molecules. nih.gov Furthermore, the nitrogen and oxygen atoms within the benzoxazole ring can also act as hydrogen bond acceptors.

Computational models can precisely map these hydrogen bonding networks, calculating their geometries (bond lengths and angles) and energies. This analysis is critical for understanding the solubility, aggregation, and biological activity of the compound. It is well-established that carboxylic acids can form stable dimeric structures through hydrogen bonding between their carboxylic acid moieties. nih.gov Computational studies on similar molecules often investigate the stability of such dimers. rjeid.com

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of novel compounds, providing insights that complement experimental findings.

The vibrational modes of this compound can be calculated using DFT, typically with the B3LYP functional and a 6-311++G(d,p) basis set. dergipark.org.trresearchgate.net These calculations yield a set of harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. molpro.net

The calculated frequencies can be used to predict the positions of peaks in the infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, compensating for the approximations inherent in the theoretical models. nih.gov The analysis of these vibrational modes allows for a detailed assignment of the experimental spectra, helping to confirm the molecular structure.

Table 1: Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (carboxylic acid)~3300-2500Strong, BroadWeak
C-H stretch (aromatic)~3100-3000MediumStrong
C=O stretch (carboxylic acid)~1720-1680StrongMedium
C=N stretch (benzoxazole)~1650-1550MediumMedium
C-F stretch~1250-1000StrongWeak
O-H bend (carboxylic acid)~1440-1395MediumWeak
C-O stretch (carboxylic acid)~1320-1210StrongMedium

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. mdpi.com These calculations can provide valuable information for the structural elucidation of this compound.

¹H NMR: The chemical shifts of the protons on the aromatic ring and the carboxylic acid proton can be predicted. The carboxylic acid proton is expected to have a significantly downfield shift, often appearing as a broad singlet. chemicalbook.com

¹³C NMR: The chemical shifts of all carbon atoms in the molecule can be calculated, which is particularly useful for assigning the quaternary carbons and the carbonyl carbon of the carboxylic acid.

¹⁵N NMR: The chemical shifts of the nitrogen atom in the benzoxazole ring can be predicted, providing insight into its electronic environment.

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its chemical environment and can be a powerful tool for confirming the presence and position of the fluorine substituent on the benzoxazole ring.

The accuracy of the predicted NMR chemical shifts can be enhanced by performing the calculations in a solvent model (like PCM) to account for solvent effects. mdpi.com

Table 2: Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes. Shifts are relative to a standard reference, e.g., TMS for ¹H and ¹³C.)

NucleusPredicted Chemical Shift (ppm)
¹H (Carboxylic Acid)~12.0 - 13.0
¹H (Aromatic)~7.5 - 8.5
¹³C (Carbonyl)~165 - 175
¹³C (Aromatic C-F)~155 - 165 (J-coupling expected)
¹³C (Aromatic)~110 - 150
¹⁵N~-100 to -150
¹⁹F~-100 to -120

Advanced Spectroscopic and Solid State Structural Elucidation of 5 Fluoro 2,1 Benzoxazole 3 Carboxylic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A full NMR analysis of 5-fluoro-2,1-benzoxazole-3-carboxylic acid would provide insights into its carbon framework, the environment of its protons, and the influence of the fluorine substituent.

Advanced One-Dimensional NMR Techniques (e.g., DEPT, NOE Difference Spectroscopy)

Advanced 1D NMR techniques would be employed to gain deeper structural insights. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would differentiate between methine (CH), methylene (B1212753) (CH2), and methyl (CH3) groups in the molecule. For this compound, DEPT spectra would confirm the signals corresponding to the aromatic CH groups.

Nuclear Overhauser Effect (NOE) difference spectroscopy would be crucial for establishing through-space proximities between specific protons. For instance, irradiation of the fluorine atom could reveal NOE enhancements for nearby protons on the benzene (B151609) ring, helping to confirm their spatial arrangement relative to the fluorine substituent.

Fluorine-19 NMR Spectroscopy for Fluorine Chemical Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) would be observed in both the ¹H and ¹⁹F NMR spectra, providing valuable information for assigning the aromatic protons.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which would in turn confirm its elemental composition. By analyzing the fragmentation pattern observed in the mass spectrum (e.g., from tandem MS/MS experiments), the connectivity of the molecule can be further corroborated. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) and fragmentation of the benzoxazole (B165842) ring system.

A hypothetical fragmentation table is provided below:

m/z ValuePossible Fragment
[M-H]⁻Deprotonated molecular ion
[M-H-CO₂]⁻Loss of carbon dioxide
[M-H-COOH]⁻Loss of the carboxylic acid group

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N and C=C stretching vibrations of the benzoxazole ring (in the 1600-1400 cm⁻¹ region), and the C-F stretch (around 1200-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of non-polar bonds would also be more prominent.

Functional GroupExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)Weak
C=O (Carboxylic Acid)1720 - 16801720 - 1680
C=N/C=C (Aromatic)1650 - 14501650 - 1450 (strong)
C-O (Benzoxazole)1300 - 1200Moderate
C-F1250 - 1000Moderate

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking of the benzoxazole rings.

Powder X-ray Diffraction (PXRD): PXRD would be used to characterize the bulk crystalline form of the compound. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase.

A hypothetical table of crystallographic data is presented below.

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined

Determination of Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is anticipated to be largely planar, a common feature for benzoxazole ring systems. The planarity arises from the sp² hybridization of the constituent atoms. However, some minor deviation from planarity can be expected due to the presence of the carboxylic acid group.

Intermolecular interactions are expected to play a crucial role in the solid-state packing of this compound. Based on studies of similar structures, such as 5-methyl-1,2-oxazole-3-carboxylic acid, the formation of inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties is highly probable. These dimers are a common supramolecular synthon in carboxylic acids.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a phenomenon of significant interest in materials science and pharmaceuticals. While no specific polymorphs of this compound have been reported, the potential for polymorphism is considerable. The conformational flexibility of the carboxylic acid group, combined with the variety of possible intermolecular interactions (hydrogen bonding, π-π stacking, and fluorine-involved interactions), creates a landscape where different packing arrangements could have similar lattice energies.

Crystal engineering studies on related fluorinated carboxylic acids have demonstrated that the introduction of fluorine can significantly influence crystal packing and favor the formation of specific supramolecular synthons. For instance, fluorination can alter the acidity of the carboxylic acid and the hydrogen bond donor/acceptor capabilities, leading to different hydrogen bonding patterns compared to non-fluorinated analogues. The study of cocrystals, where the target molecule is crystallized with another compound, could be a fruitful avenue for exploring and controlling the solid-state architecture of this compound. For example, co-crystallization with isomeric hydroxybenzoic acids has been shown to modify the permeability of other active pharmaceutical ingredients through the formation of different intermolecular interaction patterns.

Advanced Photophysical Characterization (e.g., Fluorescence Spectroscopy, UV-Vis Spectroscopy beyond basic absorption)

The photophysical properties of this compound are expected to be influenced by the benzoxazole core, which is a known fluorophore. Benzoxazole derivatives often exhibit fluorescence in the UV-A to blue region of the electromagnetic spectrum.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is predicted to show characteristic bands corresponding to π-π* transitions within the aromatic system. The exact position of the maximum absorption wavelength (λmax) will be influenced by the substitution pattern, including the fluorine and carboxylic acid groups. Studies on similar 2-(2'-hydroxyphenyl) benzoxazole derivatives show absorption maxima in the UVA range (336 to 374 nm).

Fluorescence Spectroscopy: Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission wavelength and quantum yield will be sensitive to the solvent polarity and the specific molecular environment. For many fluorescent organic molecules, a larger Stokes shift (the difference between the absorption and emission maxima) is observed in more polar solvents, indicating a more polar excited state. Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), could provide valuable insights into the nature of the electronic transitions and predict the absorption and emission spectra. For instance, TD-DFT calculations on other fluorescent heterocyclic compounds have been successfully used to correlate their electronic structure with their photophysical properties. nih.gov

It is important to note that the aggregation of molecules can significantly affect their photophysical properties, sometimes leading to quenching or shifting of the fluorescence. The study of the photophysical behavior in different concentrations and states (solution vs. solid) would be necessary for a complete characterization.

PropertyExpected CharacteristicsBasis for Expectation
Molecular Conformation Largely planar with potential minor deviation at the carboxylic acid group.General planarity of the benzoxazole ring system.
Intermolecular Interactions Strong O-H···O hydrogen bonding forming inversion dimers; potential for C-H···F, C-F···π, and π-π stacking interactions.Analysis of similar carboxylic acids and fluorinated aromatic compounds.
Polymorphism High potential for polymorphism due to conformational flexibility and varied intermolecular interactions.General principles of crystal engineering and studies on related fluorinated compounds.
UV-Vis Absorption Absorption in the UVA range.Spectroscopic data of analogous 2-(2'-hydroxyphenyl) benzoxazole derivatives.
Fluorescence Expected to be fluorescent, with emission properties dependent on the environment.Known fluorescent nature of the benzoxazole scaffold and studies on related fluorophores.

Applications of 5 Fluoro 2,1 Benzoxazole 3 Carboxylic Acid As a Chemical Building Block and in Advanced Materials Science

Utility as a Precursor for the Synthesis of Novel Heterocyclic Systems

The 5-fluoro-2,1-benzoxazole-3-carboxylic acid scaffold is a foundational component for the synthesis of more complex heterocyclic systems. The benzoxazole (B165842) ring itself is a privileged structure in medicinal and materials chemistry, and the carboxylic acid at the 3-position serves as a versatile chemical handle for elaboration. nih.gov

Synthetic strategies often involve the transformation of the carboxylic acid group into other functionalities to facilitate subsequent cyclization reactions. For instance, the carboxylic acid can be converted to an acid chloride, amide, or ester, which can then react with appropriate nucleophiles to build new rings. This approach allows for the creation of fused heterocyclic systems where the benzoxazole moiety is annulated with other rings like triazoles, oxadiazoles, or pyridazinones. dtic.milresearchgate.net The presence of the fluorine atom at the 5-position can influence the reactivity of the aromatic ring and the properties of the final heterocyclic product.

Common synthetic transformations starting from benzoxazole precursors include:

Condensation Reactions: Reacting the benzoxazole core with various carbonyl compounds. nih.gov

Intramolecular Cyclization: Using precursors like o-haloanilides, which can be cyclized to form the benzoxazole ring, often catalyzed by copper. organic-chemistry.org

Amide Coupling: The carboxylic acid function is readily coupled with various amines to form amides, which can be intermediates for larger, more complex structures. nih.gov

These methods highlight the adaptability of the benzoxazole carboxylic acid framework in constructing a diverse library of novel heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Derived from Benzoxazole & Carboxylic Acid Precursors
Precursor TypeReagents/ConditionsResulting HeterocycleReference
Carboxylic AcidN-isocyaniminotriphenylphosphorane, Aryl Iodide, Copper Catalyst2,5-Disubstituted 1,3,4-Oxadiazole dtic.mil
2-Mercapto BenzoxazoleHydrazine Hydrate, Carboxylic Anhydride (B1165640)Pyridazinone/Phthalazinone Derivatives researchgate.net
o-AminophenolCarboxylic Acids, Dehydrating Agent2-Substituted Benzoxazole nih.gov
Indole Carboxylic AcidAmine, HATU/DIPEAN-substituted Indole Carboxamides nih.gov

Integration into Polymeric Materials and Copolymers (e.g., Poly(imide benzoxazole)s)

The rigid structure and high thermal stability of the benzoxazole ring make it an excellent candidate for incorporation into high-performance polymers. When used as a monomer, this compound (or its derivatives, such as diamines) can be integrated into polymer backbones to create materials like poly(benzoxazole imide)s (PBOPIs). rsc.org These polymers combine the superior thermal and mechanical properties of polyimides with the characteristics of polybenzoxazoles. acs.org

The inclusion of fluorine atoms is a well-established strategy to enhance specific properties of these polymers. Fluorination can lead to:

Lower Dielectric Constants: The electronegativity of fluorine reduces the polarizability of the polymer chains, which is a critical requirement for materials used in microelectronics and high-frequency communication. rsc.orgresearchgate.net

Improved Solubility and Processability: The presence of fluorine, often within groups like hexafluoroisopropylidene (-C(CF₃)₂-), can disrupt chain packing and improve the solubility of these otherwise rigid polymers, making them easier to process into films and coatings.

Enhanced Thermal Stability: Fluorinated PBOPIs exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500 °C. rsc.orgrsc.org

Research has demonstrated that by preparing PBOPIs from fluorinated, benzoxazole-containing monomers, it is possible to produce flexible and robust films with low dielectric constants, low water absorption, and high heat resistance, making them suitable for advanced applications in the aerospace and electronics industries. acs.orgrsc.org

Table 2: Properties of Poly(benzoxazole imide) (PBOPI) Films

Functionalization in Liquid Crystal Chemistry and Optoelectronic Devices

Benzoxazole-based compounds are of significant interest to liquid crystal (LC) chemists due to their rigid, π-conjugated structure, which can induce and stabilize mesophases. nih.govmdpi.com The incorporation of a lateral fluorine atom, as in this compound derivatives, is a key strategy for tuning the electro-optical properties of these materials. nih.govresearchgate.net

Studies on fluorinated benzoxazole-terminated liquid crystals have shown that the position and number of fluorine substituents have a profound impact on key parameters:

Dielectric Anisotropy (Δε): Fluorine's high electronegativity can alter the molecule's dipole moment. Depending on its position, it can be used to engineer materials with either positive or negative dielectric anisotropy, a critical factor for different display modes (e.g., vertically aligned). mdpi.comtandfonline.com

Birefringence (Δn): The extended conjugation of the benzoxazole core contributes to high birefringence. tandfonline.com Fluorination can modulate this property, which is essential for applications in photonics and fast-switching optical devices. nih.gov

Mesomorphic Properties: Appropriate lateral fluorine substitution can lead to lower melting points and wider nematic phase ranges, improving the material's operational temperature window. nih.govmdpi.com

The combination of a rigid benzoxazole core with the targeted effects of fluorination allows for the rational design of new liquid crystal materials for advanced optoelectronic applications. nih.govtandfonline.com

Table 3: Effect of Fluorination on Benzoxazole Liquid Crystal Properties
PropertyEffect of FluorinationRationaleReference
Dielectric Anisotropy (Δε)Can be increased or switched to negativeAlters the magnitude and direction of the molecular dipole moment mdpi.comtandfonline.com
Birefringence (Δn)Generally high; can be modulatedBenzoxazole core provides high π-conjugation nih.govtandfonline.com
Nematic Phase StabilityCan be enhancedReduces intermolecular π-π interactions by twisting the molecular structure tandfonline.com
SolubilityGoodAppropriate lateral fluorine substitution improves solubility nih.gov

Role in the Design of Supramolecular Assemblies and Coordination Compounds

The structure of this compound is well-suited for use as a ligand in coordination chemistry and supramolecular assembly. The molecule contains both a nitrogen atom in the oxazole (B20620) ring and oxygen atoms in the carboxylate group, which can act as donor atoms to coordinate with metal ions. This allows it to function as a bidentate or multidentate ligand, forming stable complexes (coordination compounds) with various metals. mdpi.com

The formation of these metal-ligand complexes is a primary method for constructing well-defined supramolecular assemblies. Research on related benzoxazole and benzothiazole (B30560) carboxylic acids has shown their ability to bind with transition metals like zinc (Zn²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). mdpi.com The resulting coordination compounds can have specific geometries and functionalities dictated by the metal's coordination preferences and the ligand's structure.

The fluorine substituent can further influence these interactions by modifying the electron density of the benzoxazole ring system, thereby affecting the ligand's binding affinity and the stability of the resulting complex. These designed assemblies have potential applications in catalysis, materials science, and the development of functional molecular devices.

Development of Materials for Sensor Technologies and Chemical Probes

The inherent fluorescence of the benzoxazole core makes it an excellent fluorophore for the development of chemical sensors and probes. mdpi.com Derivatives of this compound can be engineered to detect specific analytes, such as metal ions or changes in pH, through changes in their fluorescence emission. mdpi.comrsc.orgnih.gov

The typical design of such a sensor involves linking the benzoxazole fluorophore to a specific receptor unit via a spacer. The receptor is designed to selectively bind the target analyte. This binding event triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal. Common signaling mechanisms include:

Photoinduced Electron Transfer (PET): In the "OFF" state, the receptor quenches the fluorescence of the benzoxazole. Upon binding the analyte, the PET process is inhibited, and fluorescence is turned "ON". mdpi.com

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the receptor can restrict molecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield. mdpi.comresearchgate.net

Benzoxazole-based probes have been successfully developed for the sensitive and selective detection of biologically and environmentally important metal ions, including Zn²⁺, Cd²⁺, and Hg²⁺. mdpi.comresearchgate.netresearchgate.net The fluorine atom can help to fine-tune the electronic properties of the fluorophore, potentially improving the sensitivity and selectivity of the sensor.

Table 4: Benzoxazole-Based Fluorescent Probes and Their Target Analytes
Probe StructureSensing MechanismTarget AnalyteReference
Macrocycle with 1,3-bis(benzo[d]oxazol-2-yl)phenylPET / CHEFZn²⁺, Cd²⁺ mdpi.comresearchgate.net
2-(2′-aminophenyl)benzoxazole-amide-2-picolylamineOFF-ONZn²⁺ rsc.org
Benzoxazole-based fluorophoreNot specifiedHg²⁺ researchgate.net
Benzothiazole-spiropyran conjugateOpen-loop of spiropyranpH nih.gov

Future Research Directions and Unexplored Avenues for 5 Fluoro 2,1 Benzoxazole 3 Carboxylic Acid

Discovery of Novel and More Efficient Synthetic Pathways

Current synthetic routes to 5-fluoro-2,1-benzoxazole-3-carboxylic acid often involve multiple steps, such as the Vilsmeier-Haack formylation of a benzoxazole (B165842) precursor to yield 5-fluoro-2,1-benzoxazole-3-carbaldehyde, followed by oxidation to the desired carboxylic acid. evitachem.com While effective, these methods present opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact.

Future research should focus on developing more streamlined and sustainable synthetic strategies. nih.gov Exploring one-pot reactions that combine the formation of the benzoxazole ring and the installation of the carboxylic acid moiety would be a significant advancement. researchgate.net The investigation of green chemistry principles, such as the use of eco-friendly solvents, heterogeneous catalysts, and microwave-assisted synthesis, could lead to higher yields, shorter reaction times, and a reduction in hazardous waste. mdpi.comnih.gov For instance, the development of novel catalytic systems, potentially involving transition metals or nanocatalysts, could enable the direct carboxylation of the 5-fluoro-2,1-benzoxazole core, bypassing the need for a pre-functionalized aldehyde intermediate. nih.gov

Table 1: Potential Strategies for Synthetic Pathway Optimization

StrategyDescriptionPotential Advantages
One-Pot Synthesis Combining multiple reaction steps (e.g., cyclization and carboxylation) into a single procedure without isolating intermediates.Reduced solvent usage, lower cost, improved time efficiency.
Green Catalysis Employing reusable and non-toxic catalysts, such as solid-supported reagents or biocatalysts.Minimized environmental impact, easier product purification. nih.gov
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates.Drastically reduced reaction times, potential for improved yields. researchgate.net
Direct C-H Carboxylation Introducing the carboxylic acid group directly onto the benzoxazole ring using CO2 or other carboxylating agents.High atom economy, avoids multi-step functional group manipulations.

Computational Design of Derivatives with Tailored Electronic and Structural Properties

Computational chemistry offers powerful tools for the rational design of novel molecules. rjeid.com Future research should leverage in silico methods, such as Density Functional Theory (DFT) and molecular docking, to design derivatives of this compound with precisely tailored properties. scilit.com By modeling the effects of adding different substituents to the benzoxazole ring, researchers can predict how these changes will influence the molecule's electronic distribution, steric profile, and potential intermolecular interactions. nih.gov

Table 2: Computationally-Guided Design Parameters for Derivatives

Target PropertyComputational MethodDesign Strategy
Biological Activity Molecular Docking, MD SimulationsIntroduce functional groups to enhance binding affinity with a specific protein target. rjeid.comscilit.com
Electronic Properties Density Functional Theory (DFT)Add electron-donating or -withdrawing groups to tune the HOMO-LUMO gap.
Material Strength Quantum Mechanics/Molecular Mechanics (QM/MM)Design derivatives that promote strong intermolecular packing in a solid state.
Solubility Polarizable Continuum ModelsIncorporate polar or nonpolar moieties to predict solubility in various solvents.

Exploration of Unconventional Reactivity and Catalysis

The reactivity of this compound has not been fully explored. The interplay between the electron-withdrawing fluorine atom, the isoxazole (B147169) ring, and the carboxylic acid group could give rise to unconventional chemical behavior. Future studies should investigate novel transformations that utilize this unique electronic arrangement. For example, the compound could be explored as a precursor in pericyclic reactions or as a substrate in novel C-H activation methodologies.

Furthermore, the molecule itself could serve as a ligand in organometallic chemistry. The nitrogen and oxygen atoms of the benzoxazole ring, along with the carboxylate group, provide multiple potential coordination sites for metal centers. Designing catalysts based on this scaffold could lead to new catalytic systems with unique selectivity and reactivity, particularly in asymmetric synthesis. Research into its potential as an organocatalyst, where the acidic and basic sites of the molecule could work in concert to promote chemical reactions, is another promising and unexplored avenue.

Development of Analytical Methods for In Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a thorough understanding of the reaction kinetics, intermediates, and byproducts is essential. The development of analytical methods for in situ (in the reaction mixture) monitoring would be highly beneficial.

Future research should focus on applying process analytical technologies (PAT) to the synthesis of this compound. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and real-time Nuclear Magnetic Resonance (NMR) spectroscopy could be adapted to track the concentrations of reactants, intermediates, and products in real-time. This data would enable precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. Furthermore, such methods would provide valuable mechanistic insights that are often missed with traditional offline analysis techniques like HPLC and GC-MS.

Potential for Advanced Materials with Enhanced Performance Characteristics

The rigid, planar structure of the benzoxazole core, combined with the unique properties imparted by fluorine substitution (such as thermal stability and hydrophobicity), makes this compound an attractive building block for advanced materials. evitachem.com Its precursor is already noted for its use in developing polymers and dyes. evitachem.com

Future research should systematically explore the incorporation of this molecule into macromolecular structures. The carboxylic acid group provides a convenient handle for polymerization reactions, allowing it to be converted into esters or amides to form polyester (B1180765) or polyamide chains. These new polymers could exhibit enhanced thermal stability, specific liquid crystalline phases, or unique photophysical properties for applications in electronics and optics. The fluorine atom is expected to lower the material's surface energy and dielectric constant, which is highly desirable for applications in specialized coatings and low-k dielectric materials for microelectronics. Investigating its use as a fluorescent dye or a component in organic light-emitting diodes (OLEDs) also represents a significant and unexplored opportunity.

Q & A

Q. Basic Research Focus

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F). 1H^{1}\text{H} NMR distinguishes coupling patterns between H-4 and H-6 due to fluorine's electron-withdrawing effect.
  • IR : Strong C=O stretches (~1700 cm1^{-1}) and benzoxazole ring vibrations (~1600 cm1^{-1}).
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H]^- for carboxylic acid form) .

How do intermolecular interactions influence the solubility and crystallization of this compound?

Advanced Research Focus
The carboxylic acid group forms O–H···O hydrogen bonds, while C–H···F interactions contribute to layered crystal packing (Figure 2, ). These interactions reduce solubility in nonpolar solvents but enhance crystallinity. Solubility can be modulated via salt formation (e.g., sodium or ammonium salts) or co-crystallization with amines .

What computational methods are suitable for predicting the reactivity of the fluorine substituent in electrophilic substitution reactions?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict activation barriers for electrophilic attacks. Fluorine’s meta-directing effect in the benzoxazole ring is validated through Fukui indices and electrostatic potential maps. Experimental validation via bromination or nitration reactions is recommended to confirm computational predictions .

How can contradictions in reported bioactivity data for fluorinated benzoxazoles be addressed?

Advanced Research Focus
Discrepancies may arise from:

  • Purity : HPLC-MS analysis (≥95% purity) is critical.
  • Assay Conditions : Variations in cell lines or enzyme sources (e.g., bacterial vs. mammalian topoisomerases).
  • Solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
    Meta-analyses of structure-activity relationships (SAR) across analogs (e.g., 5-fluoro vs. 6-fluoro derivatives) clarify trends .

What strategies optimize the yield of this compound in scale-up synthesis?

Q. Basic Research Focus

  • Catalysis : Use of p-toluenesulfonic acid (PTSA) for cyclization improves yields (~75–80%).
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors.
  • Green Chemistry : Solvent-free microwave-assisted synthesis reduces reaction time and energy consumption .

How does the fluorine atom impact the compound’s electronic properties compared to non-fluorinated analogs?

Basic Research Focus
Fluorine’s electronegativity increases the electron deficiency of the benzoxazole ring, lowering LUMO energy and enhancing electrophilicity. Cyclic voltammetry shows a ~0.3 V anodic shift in reduction potentials vs. non-fluorinated analogs. This property is exploitable in materials science (e.g., organic semiconductors) .

What are the challenges in analyzing degradation products of this compound under acidic conditions?

Advanced Research Focus
Acidic hydrolysis can cleave the benzoxazole ring, producing 5-fluoroanthranilic acid and CO2_2. LC-MS/MS with MRM transitions (e.g., m/z 180 → 136 for the parent ion) identifies degradation pathways. Stability studies under ICH guidelines (25°C/60% RH) are recommended for pharmaceutical applications .

How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Advanced Research Focus
The carboxylic acid group coordinates with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) to form 2D or 3D networks. Fluorine’s hydrophobicity enhances MOF stability in humid environments. PXRD and BET surface area analysis characterize pore size and topology .

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